1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the amino and chloro groups: The amino and chloro substituents can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as aniline derivatives and chlorinating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction techniques to streamline the process.
Chemical Reactions Analysis
1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-2-chlorophenol: This compound shares the amino and chloro substituents but lacks the pyrazole ring and carboxylic acid group.
(4-Amino-2-chlorophenyl)dimethylamine dihydrochloride: This compound contains a dimethylamine group instead of the pyrazole ring and carboxylic acid group.
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide: This compound features a benzamide structure with similar substituents but differs in its overall molecular framework.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-(4-amino-2-chlorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-5-6(12)1-2-9(7)14-4-3-8(13-14)10(15)16/h1-5H,12H2,(H,15,16) |
InChI Key |
HCQGCMOJGUCNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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